2-[(4-Ethoxyphenyl)amino]naphthalene-1,4-dione
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Overview
Description
2-[(4-Ethoxyphenyl)amino]naphthalene-1,4-dione is a synthetic organic compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicinal chemistry, dye production, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethoxyphenyl)amino]naphthalene-1,4-dione typically involves the reaction of 1,4-naphthoquinone with 4-ethoxyaniline. The reaction is carried out in an organic solvent, such as ethanol, under reflux conditions. The process involves the nucleophilic addition of the amine group to the quinone, followed by oxidation to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Ethoxyphenyl)amino]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone moiety can be further oxidized to form different derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different biological and chemical properties.
Scientific Research Applications
2-[(4-Ethoxyphenyl)amino]naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[(4-Ethoxyphenyl)amino]naphthalene-1,4-dione involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapies. Additionally, the compound can inhibit specific enzymes by forming covalent bonds with their active sites.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: The parent compound with similar redox properties.
2-[(5-Fluoro-1,3-benzothiazol-2-yl)amino]naphthalene-1,4-dione: A derivative with enhanced biological activity.
2-[(5-Methyl-1,3-benzothiazol-2-yl)amino]naphthalene-1,4-dione: Another derivative with potential antimicrobial properties.
Uniqueness
2-[(4-Ethoxyphenyl)amino]naphthalene-1,4-dione is unique due to the presence of the ethoxyphenyl group, which can influence its solubility, reactivity, and biological activity
Properties
IUPAC Name |
2-(4-ethoxyanilino)naphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-2-22-13-9-7-12(8-10-13)19-16-11-17(20)14-5-3-4-6-15(14)18(16)21/h3-11,19H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGJXYGOFWZTEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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